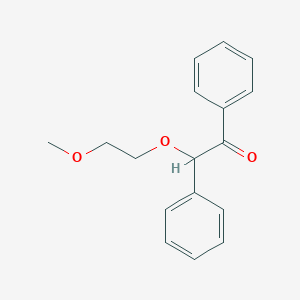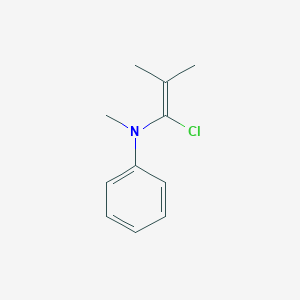
2-(2-Methylpropyl)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C10H22O2. It belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Methylpropyl)pentane-1,5-diol can be synthesized through several methods. One common method involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. The esterification reaction is carried out without a catalyst, simplifying the process by avoiding the need for catalyst separation . Another method involves the hydrogenation of glutaric acid and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of glutaric acid or its derivatives. This process is efficient and yields high purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a solvent and stabilizer in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals and as a percutaneous absorption enhancer.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediol: Another diol with similar properties but different molecular structure.
1,4-Butanediol: Used in similar applications but has a different carbon chain length.
1,6-Hexanediol: Similar in function but with a longer carbon chain.
Uniqueness
2-(2-Methylpropyl)pentane-1,5-diol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to enhance percutaneous absorption and act as an antimicrobial agent makes it particularly valuable in dermatological and pharmaceutical applications .
Propiedades
Número CAS |
57740-10-0 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
WUOAKRFLJNZUSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
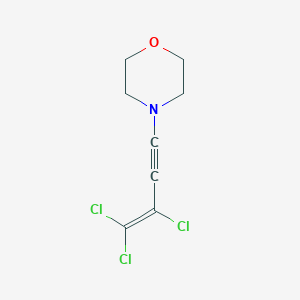

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
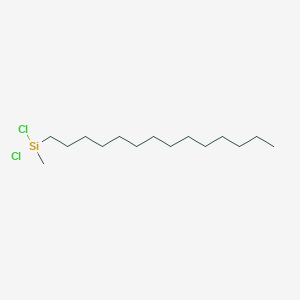
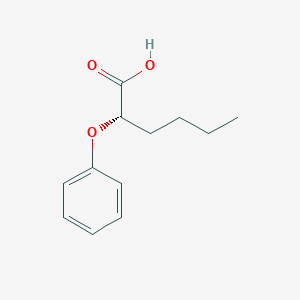


![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
